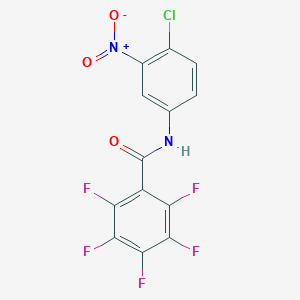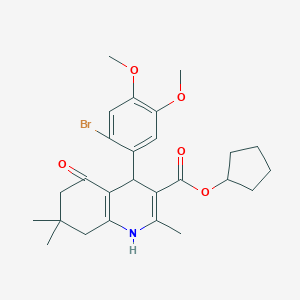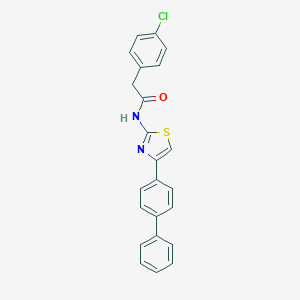
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is a heterocyclic compound that features a thiazole ring, a biphenyl group, and a chlorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction, where the thiazole derivative reacts with a chlorophenyl acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the biphenyl or chlorophenyl rings, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, biphenyl, and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated derivatives and strong nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole, biphenyl, and chlorophenyl derivatives.
Scientific Research Applications
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It is investigated for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of a biphenyl group.
2,4-Disubstituted Thiazoles: Various thiazole derivatives with different substituents at positions 2 and 4.
Uniqueness
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is unique due to its specific combination of a biphenyl group, a thiazole ring, and a chlorophenyl group, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C23H17ClN2OS |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C23H17ClN2OS/c24-20-12-6-16(7-13-20)14-22(27)26-23-25-21(15-28-23)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-13,15H,14H2,(H,25,26,27) |
InChI Key |
FXTKZBPJWZIDKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetylamino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B333530.png)
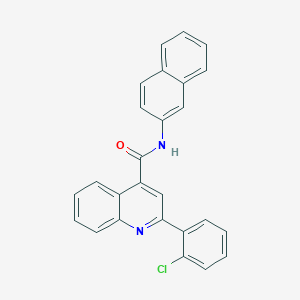
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B333534.png)
![2-[(3-Methyl-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B333535.png)
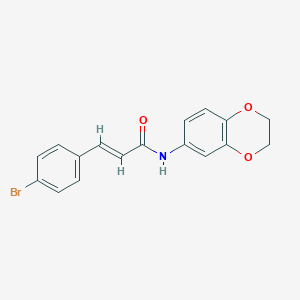
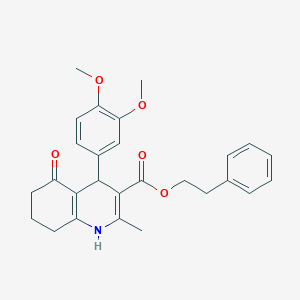
![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333545.png)
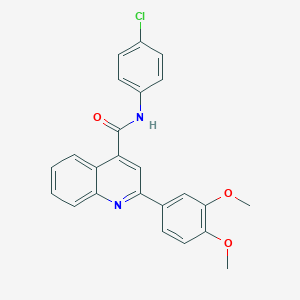
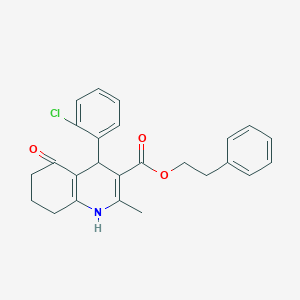
![5-(4-bromophenyl)-3-chloro-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333549.png)
